N-(Indole)nitroso Naratriptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Indole)nitroso Naratriptan is a derivative of Naratriptan, a well-known triptan drug used for the treatment of migraine headaches. The compound has a molecular formula of C₁₇H₂₄N₄O₃S and a molecular weight of 364.46 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Indole)nitroso Naratriptan typically involves the nitrosation of Naratriptan. Naratriptan itself can be synthesized through various methods, including the reaction of 4-hydrazino-N-methyl-benzenethanesulfonamide with 1-methyl-4-piperidineacetaldehyde, followed by cyclization .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like nitrosating agents .
Chemical Reactions Analysis
Types of Reactions
N-(Indole)nitroso Naratriptan can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(Indole)nitroso Naratriptan is used extensively in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying nitrosation reactions and indole chemistry.
Biology: Investigating the biological activity of nitroso compounds and their potential therapeutic applications.
Medicine: Researching its potential as a therapeutic agent for conditions beyond migraines, given its structural similarity to Naratriptan.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of N-(Indole)nitroso Naratriptan is likely similar to that of Naratriptan, which is a selective agonist for serotonin (5-HT) type 1B and 1D receptors. This action leads to vasoconstriction and inhibition of trigeminal nerve activity, providing relief from migraine symptoms . The nitroso group may introduce additional interactions, potentially enhancing or modifying its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Naratriptan: The parent compound, used for migraine treatment.
Sumatriptan: Another triptan drug with a similar mechanism of action.
Rizatriptan: A triptan with a faster onset of action compared to Naratriptan.
Uniqueness
N-(Indole)nitroso Naratriptan is unique due to the presence of the nitroso group, which can introduce different chemical reactivity and potentially new biological activities. This makes it a valuable compound for research, offering insights into the effects of nitrosation on indole derivatives and triptan drugs .
Properties
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitrosoindol-5-yl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-18-25(23,24)10-7-13-3-4-17-15(11-13)16(12-21(17)19-22)14-5-8-20(2)9-6-14/h3-4,11-12,14,18H,5-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYPKUNIMYGSTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675976 |
Source
|
Record name | N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitroso-1H-indol-5-yl]ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216880-64-6 |
Source
|
Record name | N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitroso-1H-indol-5-yl]ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.